molecular formula C₁₃₀H₁₈₄N₃₈O₃₁S₂ B550087 Bam-22P CAS No. 76622-26-9

Bam-22P

Cat. No.: B550087
CAS No.: 76622-26-9
M. Wt: 2839.2 g/mol
InChI Key: QYDAFJUKVGVEKO-PKOVDKIBSA-N
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Description

Bam-22P is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential biological activities, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

Bam-22P, also known as Bovine adrenal medulla docosapeptide, is a potent endogenous agonist . It primarily targets the Opioid Receptor and the Mas-related G protein-coupled receptor X1 (MRGPRX1) . These receptors play a crucial role in pain perception and response to stress.

Mode of Action

This compound interacts with its targets by binding to the opioid receptors on neural cells, triggering a response . It also binds to G-Protein coupled sensory neuro receptors . When these receptors are activated, they trigger a series of pain signals .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the opioid signaling pathway. This pathway is responsible for the perception of pain and the body’s response to stress. By acting as an agonist at the opioid receptors, this compound can modulate this pathway and alter the perception of pain .

Pharmacokinetics

It is known that the compound is a potent opioid agonist with an ic50 of 13 nM . This suggests that this compound has a high affinity for its target receptors, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of pain perception. By acting as an agonist at the opioid receptors, this compound can decrease nocifensive behavior scores, which are measures of pain response . This decrease is partially attenuated by systemic injection of naloxone, an opioid receptor antagonist .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of acute cholestasis in rats is associated with enhanced synthesis and secretion of this compound from the adrenal gland . This suggests that certain physiological conditions can influence the production and action of this compound.

Biochemical Analysis

Biochemical Properties

Bam-22P interacts with various enzymes and proteins, most notably opioid receptors . It has been shown to have typical and extraordinarily potent opioid activities, which are antagonized by naloxone . The potency of this compound is 26 times that of Met-enkephalin and 22 times that of B hendorphin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with opioid receptors, which play a crucial role in cell signaling pathways . The binding of this compound to these receptors can influence gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with opioid receptors . It acts as a potent opioid agonist, binding to these receptors and influencing their activity . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, intrathecal administration of this compound has been shown to decrease nocifensive behavior scores in the first and second phases of the formalin test . This decrease was partially attenuated by systemic injection of naloxone .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interactions with opioid receptors . These receptors are involved in numerous physiological processes, including pain perception, mood regulation, immune response, and gastrointestinal transit .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with opioid receptors . The binding of this compound to these receptors can influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is likely associated with the localization of opioid receptors, as this compound exerts its effects through its interactions with these receptors . Opioid receptors are typically found on the cell surface, in the cytoplasm, and in the nucleus . Therefore, this compound may be directed to these compartments or organelles through its interactions with opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as carbodiimides or uronium salts, and the protecting groups are removed using trifluoroacetic acid (TFA) or similar agents .

Industrial Production Methods

Industrial production of such complex peptides often employs automated peptide synthesizers, which streamline the process and ensure high purity and yield. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized methionine derivatives, reduced peptides with free thiols, and peptides with substituted amino acids .

Scientific Research Applications

Pharmacological Properties

Bam-22P exhibits potent opioid activity, making it a subject of interest in pain management research. Its binding affinities to various opioid receptors are noteworthy:

  • μ-opioid receptor : Ki=0.9nMK_i=0.9\,\text{nM}
  • δ-opioid receptor : Ki=2.9nMK_i=2.9\,\text{nM}
  • κ-opioid receptor : Ki=7.2nMK_i=7.2\,\text{nM}

These values indicate that this compound is significantly more potent than many other opioid peptides, including Met-enkephalin and β-endorphin, with an IC50 value of 1.3 nM in guinea pig ileum assays .

Pain Management

This compound has been investigated for its potential use in developing new analgesics. Its ability to modulate pain pathways makes it a candidate for treating chronic pain conditions. Research indicates that this compound can influence nociceptive processing at the spinal level, suggesting its role as a ligand for presynaptic opioid receptors .

Neurobiology

The peptide's expression in the adrenal medulla and its modulation of neurotransmitter release highlight its importance in neurobiology. Studies have shown that this compound can induce changes in calcium levels within dorsal root ganglion neurons, which are critical for understanding sensory processing and pain perception .

Chronic Conditions

Recent research has explored the role of this compound in chronic conditions such as cholestasis-related itching. The conversion of this compound to BAM8-22 by specific proteases has been implicated in increased itch sensation under cholestatic conditions, indicating potential therapeutic targets for managing chronic itch .

Analgesic Effects in Animal Models

In a series of experiments using rodent models, researchers administered varying doses of this compound to assess its analgesic efficacy. The results showed a dose-dependent reduction in pain behaviors:

Dose (nM)Flinching Behavior (score)Licking Behavior (score)
01510
1105
531

These findings support the hypothesis that this compound could serve as an effective analgesic agent .

Neurotransmitter Interaction Studies

Another study focused on the interaction between this compound and neurotransmitter release in sensory neurons. Researchers observed that treatment with this compound resulted in a significant increase in intracellular calcium levels compared to control groups:

TreatmentCalcium Level Change (%)
Control2%
This compound (2 μM)50%

This data suggests that this compound enhances sensory neuron excitability, providing insights into its mechanism of action within pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Bam-22P lies in its specific sequence and the resulting biological activities. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a valuable compound for research and therapeutic applications .

Biological Activity

Bovine Adrenal Medulla 22 Peptide (BAM-22P) is a biologically active peptide derived from the cleavage of proenkephalin A. It consists of 22 amino acids and has garnered attention for its potent opioid-like effects, particularly in pain modulation. This article explores the biological activity of this compound, focusing on its mechanisms, receptor interactions, and potential therapeutic applications.

Opioid Receptor Interaction

This compound exhibits significant affinity for opioid receptors, particularly the mu-opioid receptor (MOR) and the newly identified BAM peptide-activated receptor (BPAR). The peptide's IC50 value for opiate activity is approximately 1.3 nM , which is notably more potent than Met-enkephalin and beta-endorphin, with respective potencies of 26 times and 22 times that of Met-enkephalin .

In Vitro Studies

In vitro assays have demonstrated that this compound elicits strong opioid activity in various models:

  • Guinea-Pig Ileum Assay : this compound showed typical opioid activity that could be antagonized by naloxone, confirming its interaction with opioid receptors .

In Vivo Studies

Research involving animal models has provided insights into the in vivo effects of this compound:

  • Formalin Test : Intrathecal administration of this compound significantly reduced nocifensive behaviors in rats during both phases of the formalin test. This effect was partially reversed by naloxone, indicating both opioid and non-opioid mechanisms at play .

Table 1: Summary of In Vivo Effects of this compound

Study TypeAdministration MethodKey Findings
Formalin TestIntrathecalDecreased flinching and licking behaviors; naloxone-sensitive
Tail WithdrawalIntrathecalIncreased latency by 193% (baseline) without naloxone; 119% with naloxone

This compound's biological effects are mediated through its interaction with multiple receptors:

  • Opioid Receptors : Primarily MOR, contributing to analgesic effects.
  • BAM Peptide-Activated Receptor (BPAR) : Identified in small-diameter dorsal root ganglion neurons, BPAR mediates non-opioid actions that inhibit nociceptive responses .

Case Study 1: Pain Modulation in Rats

In a controlled study, rats administered with this compound showed a marked decrease in pain response during nociceptive testing compared to control groups. The study highlighted the dual action of this compound through both opioid and non-opioid pathways.

Case Study 2: Naloxone Interaction

A separate investigation assessed the effects of systemic naloxone on this compound-induced analgesia. Results indicated that while naloxone diminished the efficacy of this compound, a significant analgesic effect remained, underscoring the peptide's unique pharmacological profile .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H184N38O31S2/c1-70(2)108(167-118(191)88(28-16-52-144-129(138)139)157-112(185)86(26-14-50-142-127(134)135)156-116(189)91(47-55-200-3)159-119(192)95(58-71-19-6-5-7-20-71)153-103(174)67-148-102(173)66-149-109(182)82(132)57-72-31-37-77(169)38-32-72)125(198)150-68-104(175)152-93(29-17-53-145-130(140)141)126(199)168-54-18-30-100(168)124(197)161-90(44-46-105(176)177)115(188)164-98(62-76-65-147-84-24-11-9-22-81(76)84)122(195)165-97(61-75-64-146-83-23-10-8-21-80(75)83)121(194)160-92(48-56-201-4)117(190)166-99(63-106(178)179)123(196)163-96(60-74-35-41-79(171)42-36-74)120(193)158-89(43-45-101(133)172)114(187)154-85(25-12-13-49-131)111(184)155-87(27-15-51-143-128(136)137)113(186)162-94(110(183)151-69-107(180)181)59-73-33-39-78(170)40-34-73/h5-11,19-24,31-42,64-65,70,82,85-100,108,146-147,169-171H,12-18,25-30,43-63,66-69,131-132H2,1-4H3,(H2,133,172)(H,148,173)(H,149,182)(H,150,198)(H,151,183)(H,152,175)(H,153,174)(H,154,187)(H,155,184)(H,156,189)(H,157,185)(H,158,193)(H,159,192)(H,160,194)(H,161,197)(H,162,186)(H,163,196)(H,164,188)(H,165,195)(H,166,190)(H,167,191)(H,176,177)(H,178,179)(H,180,181)(H4,134,135,142)(H4,136,137,143)(H4,138,139,144)(H4,140,141,145)/t82-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,108-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDAFJUKVGVEKO-PKOVDKIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CC9=CC=C(C=C9)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C130H184N38O31S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227451
Record name Bam 22P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2839.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76622-26-9
Record name Bam 22P
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076622269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bam 22P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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